Cas no 1021082-22-3 (2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide)
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide
- 2-(1,3-benzodioxol-5-yloxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
- 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
- AKOS024494949
- 1021082-22-3
- F5072-7035
- VU0633351-1
-
- Inchi: 1S/C22H17N3O4S/c1-13(29-16-7-8-18-19(11-16)28-12-27-18)20(26)24-15-5-2-4-14(10-15)21-25-17-6-3-9-23-22(17)30-21/h2-11,13H,12H2,1H3,(H,24,26)
- InChI Key: IYCAUYYZNYBSTQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C2=NC3=CC=CN=C3S2)=C1)(=O)C(OC1=CC=C2OCOC2=C1)C
Computed Properties
- Exact Mass: 419.09397721g/mol
- Monoisotopic Mass: 419.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 111Ų
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5072-7035-2μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-5μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-10μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-20μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-1mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-2mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-3mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-4mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-5mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5072-7035-10mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide |
1021082-22-3 | 10mg |
$79.0 | 2023-09-10 |
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide
Introduction to Compound with CAS No. 1021082-22-3 and Its Applications in Modern Medicinal Chemistry
The compound with the CAS number 1021082-22-3 is a highly intriguing molecule in the realm of medicinal chemistry, characterized by its unique structural and functional attributes. This compound, formally known as 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. The intricate architecture of this molecule, featuring a benzodioxole moiety and a thiazolo[5,4-b]pyridine scaffold, positions it as a promising candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on the development of small molecules that can modulate biological pathways associated with various diseases. The benzodioxole group, a key structural feature of this compound, is well-known for its pharmacological properties and has been extensively studied for its role in neurotransmitter systems. Specifically, derivatives of benzodioxole have shown potential in treating conditions such as depression and anxiety disorders. The presence of this moiety in 1021082-22-3 suggests that it may exhibit similar effects, making it a valuable asset in the search for new treatments.
The other prominent feature of this compound is the thiazolo[5,4-b]pyridine ring system. This heterocyclic structure is known for its ability to interact with a wide range of biological targets, including enzymes and receptors involved in cancer progression. Recent studies have highlighted the therapeutic potential of thiazolo[5,4-b]pyridine derivatives in oncology, demonstrating their ability to inhibit key pathways that drive tumor growth. The incorporation of this scaffold into 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide could lead to the development of novel anticancer agents with improved efficacy and reduced side effects.
The propanamide moiety at the N-terminal of the molecule also contributes to its pharmacological profile. Propanamides are commonly found in pharmaceuticals due to their ability to enhance bioavailability and metabolic stability. In addition, they can serve as pharmacophores that interact with biological targets to elicit therapeutic effects. The specific arrangement of atoms within the propanamide group in 1021082-22-3 may play a crucial role in determining its biological activity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with remarkable accuracy. These computational tools have been instrumental in guiding the design and optimization of novel drug candidates. In the case of 1021082-22-3, computational studies have suggested that it may bind to enzymes involved in inflammation and oxidative stress pathways. This finding aligns well with the growing interest in developing therapeutics that target these pathways for the treatment of chronic diseases such as arthritis and neurodegenerative disorders.
In vitro studies have begun to unravel the potential therapeutic applications of 1021082-22-3. Initial experiments have shown that this compound exhibits significant inhibitory activity against certain enzymes implicated in cancer progression. For instance, it has demonstrated potent inhibition of tyrosine kinases, which are known to be overactive in many cancer types. Furthermore, preliminary data suggest that it may also modulate inflammatory pathways by inhibiting key cytokines and chemokines. These findings are particularly promising given the critical role that inflammation plays in cancer development and progression.
The synthesis of 1021082-22-3 presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such intricate molecules with increasing efficiency and precision. The synthesis typically involves multi-step reactions that require careful optimization to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the heterocyclic scaffolds present in this compound.
The pharmacokinetic properties of 1021082-22-3 are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a therapeutic agent. Preliminary pharmacokinetic studies have indicated that this compound exhibits favorable properties such as good oral bioavailability and reasonable metabolic stability. These characteristics make it a promising candidate for further development into an oral therapeutic.
The potential applications of 1021082-22-3 extend beyond oncology and inflammation research. Its unique structural features suggest that it may also be effective against other diseases involving dysregulated biological pathways. For example, there is growing evidence suggesting that benzodioxole derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Similarly, thiazolo[5,4-b]pyridine derivatives have shown promise in treating infectious diseases by targeting bacterial enzymes essential for survival.
In conclusion, the compound with CAS number 1021082-22-3, formally known as 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide, represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its potential applications in treating cancer, inflammation-related diseases, and possibly neurodegenerative disorders make it a valuable asset for future research and development efforts.
1021082-22-3 (2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)